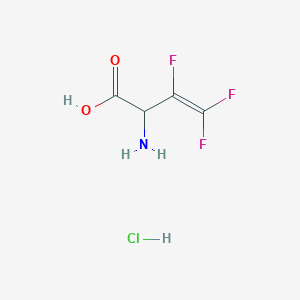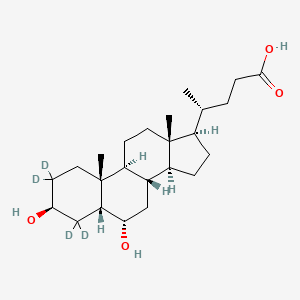
Beta-Hyodeoxycholic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Hyodeoxycholic Acid-d4, also known as (3β,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d4, is a deuterated form of Beta-Hyodeoxycholic Acid. This compound is a secondary bile acid primarily produced in the liver and through gut microbiota metabolism. It features a unique chemical structure and biological function, closely associated with various hepatobiliary and metabolic diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Hyodeoxycholic Acid-d4 involves the deuteration of Beta-Hyodeoxycholic AcidThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions
Beta-Hyodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and properties compared to the parent compound .
科学研究应用
Beta-Hyodeoxycholic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in analytical chemistry for the study of bile acid metabolism and pathways.
Biology: Investigated for its role in gut microbiota metabolism and its impact on gut health.
Medicine: Explored for its potential therapeutic effects in treating hepatobiliary and metabolic diseases, such as non-alcoholic fatty liver disease.
作用机制
The mechanism of action of Beta-Hyodeoxycholic Acid-d4 involves its interaction with specific molecular targets and pathways. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a critical role in lipid metabolism and fatty acid oxidation. Additionally, it interacts with the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), regulating glucose homeostasis and immune response .
相似化合物的比较
Similar Compounds
Similar compounds to Beta-Hyodeoxycholic Acid-d4 include:
Hyodeoxycholic Acid: A non-deuterated form with similar biological functions.
Deoxycholic Acid: Another bile acid with different hydroxylation patterns.
Chenodeoxycholic Acid: A primary bile acid with distinct metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2 |
InChI 键 |
DGABKXLVXPYZII-SYOHEMGCSA-N |
手性 SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C([C@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
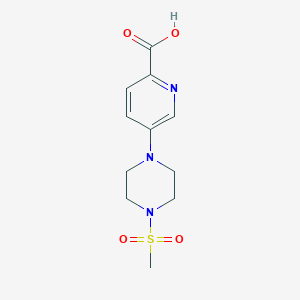
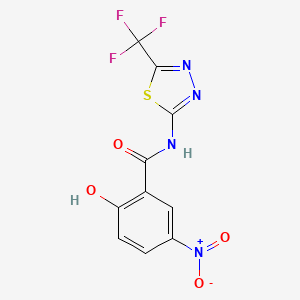
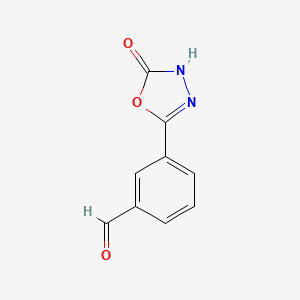
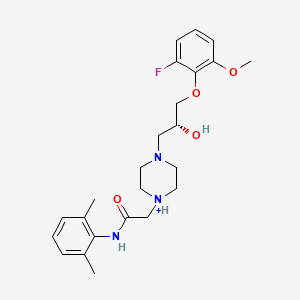
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
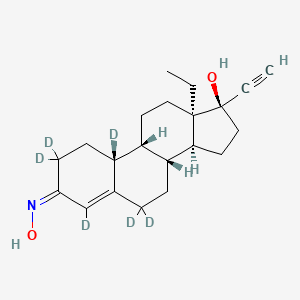
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
